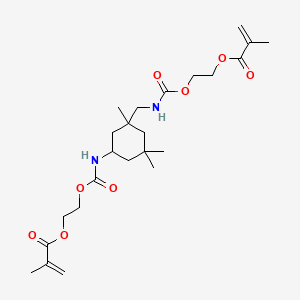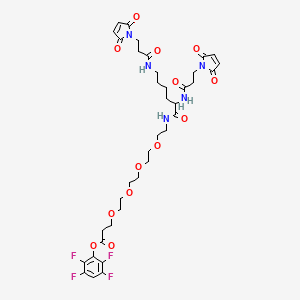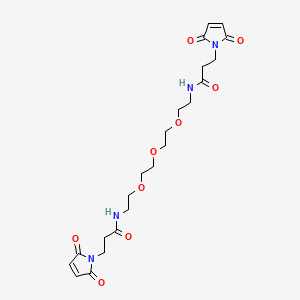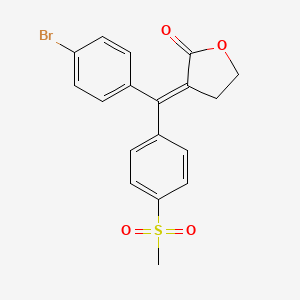
BMS-347070
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-347070 is a small molecule drug that was initially developed by Bristol Myers Squibb. It is known for its role as a cyclooxygenase-2 (COX-2) inhibitor, which makes it relevant in the treatment of various diseases such as nervous system diseases, skin and musculoskeletal diseases, and neoplasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
BMS-347070 can be synthesized through a series of chemical reactions involving the use of various reagents and solvents. One common method involves the co-spray drying of this compound with polymers such as Pluronic F127, F108, F68, and PEG 8000. These polymers have different poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) ratios and chain lengths . The solid dispersions are analyzed by powder X-ray diffraction (PXRD), modulated differential scanning calorimetry (mDSC), and hot-stage microscopy .
Industrial Production Methods
In industrial settings, this compound is often prepared using spray drying techniques. This method involves the dispersion of the drug as nanosized crystalline particles within a water-soluble matrix, such as Pluronic F127 . The spray drying process helps to improve the bioavailability of the drug by reducing the crystallite size and enhancing its dissolution rate .
Chemical Reactions Analysis
Types of Reactions
BMS-347070 primarily undergoes reactions typical of COX-2 inhibitors. These reactions include:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the drug’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of this compound.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include various oxidizing and reducing agents, as well as solvents like acetone and methylene chloride . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
BMS-347070 exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved in this mechanism include the COX-2 enzyme and the downstream signaling pathways that mediate the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to BMS-347070 include:
Uniqueness of this compound
This compound is unique in its specific chemical structure and its ability to form nanosized crystalline particles when co-spray dried with polymers. This property enhances its bioavailability and therapeutic efficacy compared to other COX-2 inhibitors .
Properties
CAS No. |
197438-73-6 |
|---|---|
Molecular Formula |
C18H15BrO4S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(3Z)-3-[(4-bromophenyl)-(4-methylsulfonylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C18H15BrO4S/c1-24(21,22)15-8-4-13(5-9-15)17(16-10-11-23-18(16)20)12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3/b17-16+ |
InChI Key |
KOWIZHDULJSRPT-WUKNDPDISA-N |
SMILES |
CS(=O)(=O)c1ccc(cc1)/C(=C/2\CCOC2=O)/c3ccc(cc3)Br |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C(=C/2\CCOC2=O)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=C2CCOC2=O)C3=CC=C(C=C3)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-347070; BMS 347070; BMS347070; UNII-0CKM4H090C; 0CKM4H090C; SCHEMBL6882900; SCHEMBL6882905. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


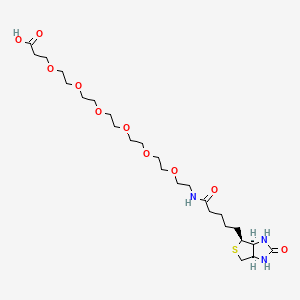
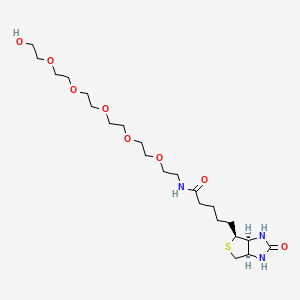
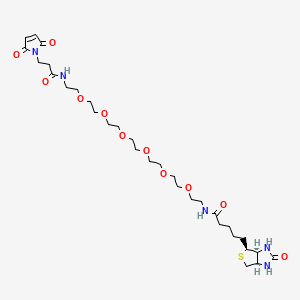

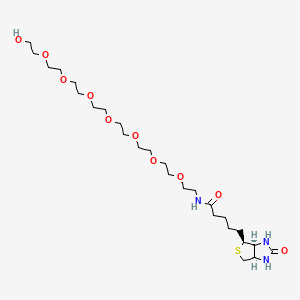
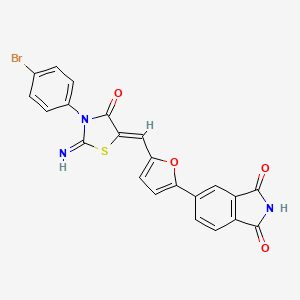

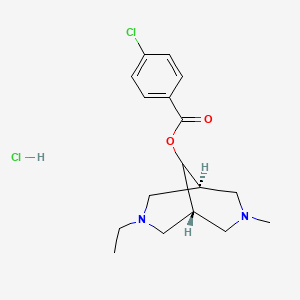
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
